Antibiotic PF 1052

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

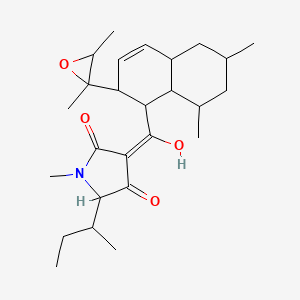

IUPAC Name |

(3E)-5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO4/c1-8-14(3)22-24(29)21(25(30)27(22)7)23(28)20-18(26(6)16(5)31-26)10-9-17-12-13(2)11-15(4)19(17)20/h9-10,13-20,22,28H,8,11-12H2,1-7H3/b23-21+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWKEUKXVOMELT-XTQSDGFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)C(=C(C2C(C=CC3C2C(CC(C3)C)C)C4(C(O4)C)C)O)C(=O)N1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C1C(=O)/C(=C(/C2C(C=CC3C2C(CC(C3)C)C)C4(C(O4)C)C)\O)/C(=O)N1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and Isolation of Antibiotic PF1052 from Phoma species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the antibiotic PF1052, a tetramic acid derivative produced by a strain of Phoma species. The information is compiled from patent literature, safety data sheets, and scientific research on related fungal metabolites.

Introduction

Antibiotic PF1052 is a fungal metabolite first described by Meiji Seika Kaisha, Ltd.[1]. It is a member of the tetramic acid class of natural products, known for their diverse biological activities. PF1052 exhibits potent antimicrobial action against Gram-positive bacteria and anaerobic microorganisms[2]. More recent research has also identified it as a specific inhibitor of neutrophil migration, suggesting potential anti-inflammatory applications[1]. This guide summarizes the available technical data on PF1052, including its physicochemical properties, biological activity, and detailed methodologies for its production and isolation.

Physicochemical Properties of PF1052

PF1052 is a solid substance with the molecular formula C26H39NO4 and a molecular weight of 429.6 g/mol .[3][4] It is soluble in methanol, chloroform, methylene chloride, and DMSO.[5][6]

| Property | Value | Source |

| CAS Number | 147317-15-5 | [3][6] |

| Molecular Formula | C26H39NO4 | [3][4][6] |

| Molecular Weight | 429.6 g/mol | [3][4][6] |

| Appearance | Solid, light brown solid | [3][4][5] |

| Solubility | Soluble in methanol, chloroform, methylene chloride, and DMSO | [5][6] |

| IUPAC Name | (E)-5-(sec-butyl)-3-((2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)(hydroxy)methylene)-1-methylpyrrolidine-2,4-dione | [6] |

| Storage | Store at -20°C for long term | [4][5][6] |

Biological Activity of PF1052

PF1052 demonstrates significant antimicrobial activity, particularly against Gram-positive bacteria and anaerobic bacteria.[2] The minimum inhibitory concentrations (MICs) for a range of bacteria have been reported.

| Test Organism | MIC (µg/mL) |

| Staphylococcus aureus 209P | 1.56 |

| Staphylococcus aureus Smith | 3.13 |

| Bacillus subtilis ATCC 6633 | 0.78 |

| Micrococcus luteus ATCC 9341 | 0.2 |

| Clostridium perfringens | 3.13 |

| Bacteroides fragilis | 6.25 |

Data sourced from the patent JPH04316578A.

In addition to its antibiotic properties, PF1052 has been shown to be a potent and specific inhibitor of neutrophil migration in zebrafish larvae, indicating potential anti-inflammatory activity.[1] It was found to reduce pseudopodia formation and induce rounding of neutrophils.[1][6] This inhibitory effect was observed to be selective for neutrophils over macrophages.[6]

Experimental Protocols

The following protocols are based on the original patent describing the production of PF1052 and supplemented with detailed methodologies from the isolation of similar tetramic acid derivatives from other fungi.[7][8]

Fermentation of Phoma species PF1052 Strain

Objective: To cultivate the PF1052-producing Phoma species strain to achieve optimal production of the antibiotic.

Materials:

-

Phoma sp. PF1052 strain

-

Seed culture medium (e.g., YMG: 1% malt extract, 0.4% glucose, 0.4% yeast extract, pH 6.3)

-

Production fermentation medium (e.g., 2% maltose, 2% mannitol, 1% monosodium glutamate, 1% glucose, 0.3% yeast extract, 0.05% monopotassium phosphate, 0.03% MgSO4·7H2O in tap water)[7]

-

Shake flasks or fermenter

Procedure:

-

Inoculum Preparation: Inoculate a seed culture flask containing the seed medium with the Phoma sp. PF1052 strain. Incubate at 25-28°C for 3-5 days with shaking at 150-200 rpm.

-

Production Culture: Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v).

-

Incubation: Incubate the production culture at 25-28°C for 5-7 days with continuous agitation and aeration. The optimal fermentation time should be determined by monitoring the antibiotic production, for instance, through bioassays or HPLC analysis.

Extraction and Purification of PF1052

Objective: To isolate and purify PF1052 from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Reversed-phase C18 silica gel

-

Solvents for chromatography (e.g., dichloromethane, methanol, acetonitrile, water, trifluoroacetic acid)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: After fermentation, acidify the broth to pH 3-4 and extract the active compound with an equal volume of ethyl acetate. Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Apply the crude extract to a silica gel column. Elute with a step gradient of dichloromethane and methanol (e.g., 100:0 to 95:5 v/v). Collect fractions and test for antimicrobial activity to identify the fractions containing PF1052.

-

Sephadex LH-20 Chromatography: Pool the active fractions and concentrate. Apply the concentrated sample to a Sephadex LH-20 column and elute with methanol to remove pigments and other impurities.

-

Reversed-Phase HPLC: Further purify the active fractions using preparative reversed-phase (C18) HPLC. A gradient of acetonitrile in water (e.g., with 0.1% trifluoroacetic acid) is typically used for elution. Monitor the eluate with a UV detector and collect the peak corresponding to PF1052.

-

Final Purification and Characterization: The purity of the isolated PF1052 can be confirmed by analytical HPLC. The structure of the compound is typically elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for PF1052 Isolation

Caption: Workflow for the isolation and purification of antibiotic PF1052.

Logical Relationship of PF1052's Biological Activities

Caption: Biological activities of the antibiotic PF1052.

Signaling Pathways and Mechanism of Action

Detailed studies on the specific signaling pathways involved in the biosynthesis of PF1052 in Phoma species have not been extensively reported in the available literature. Similarly, the precise molecular mechanism of its antimicrobial action has not been fully elucidated. Further research is required to understand the genetic regulation of PF1052 production and its mode of action at the molecular level. The inhibitory effect on neutrophil migration has been shown to be independent of the PI3K-Akt signaling pathway.[1]

Conclusion

Antibiotic PF1052 is a promising natural product from Phoma species with demonstrated antibacterial and potential anti-inflammatory properties. This guide provides a comprehensive summary of the current knowledge on PF1052, including detailed protocols for its production and isolation. Further research into its mechanism of action and biosynthetic pathways will be crucial for its potential development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. JPH04316578A - New antibiotic substance pf1052 and its production - Google Patents [patents.google.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. file.glpbio.com [file.glpbio.com]

- 5. haoranbio.com [haoranbio.com]

- 6. medkoo.com [medkoo.com]

- 7. New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Five Tetramic Acid Derivatives Isolated from the Iranian Fungus Colpoma quercinum CCTU A372 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Chemical Architecture of Antibiotic PF 1052: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibiotic PF 1052, a fungal metabolite isolated from Phoma sp., represents a significant member of the tetramic acid class of natural products. This document provides a comprehensive technical overview of the chemical structure characterization of PF 1052. It consolidates available spectroscopic data, outlines the experimental methodologies employed in its structural elucidation, and presents this information in a format tailored for researchers and professionals in the field of drug discovery and development. The core of this guide is the detailed presentation of nuclear magnetic resonance (NMR) data, which was pivotal in defining the complex stereochemistry of this polycyclic macrolactam.

Chemical Identity and Physicochemical Properties

This compound is characterized by the molecular formula C₂₆H₃₉NO₄, corresponding to a molecular weight of 429.60 g/mol . Its systematic IUPAC name is (E)-5-(sec-butyl)-3-((2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)(hydroxy)methylene)-1-methylpyrrolidine-2,4-dione.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 147317-15-5 |

| Molecular Formula | C₂₆H₃₉NO₄ |

| Molecular Weight | 429.60 |

| Appearance | Colorless oily substance |

| Solubility | Soluble in DMSO and Methanol |

| Elemental Analysis | C, 72.69%; H, 9.15%; N, 3.26%; O, 14.90% |

Structural Elucidation: A Spectroscopic Approach

The intricate chemical structure of this compound was primarily elucidated through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) playing central roles. The detailed experimental protocols for the original structure determination are described in the initial discovery publications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were instrumental in establishing the connectivity and stereochemistry of PF 1052. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments as reported in the literature.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 3.28 | m | |

| 3 | 2.05, 1.35 | m | |

| 4 | 1.83, 1.28 | m | |

| 4a | 1.95 | m | |

| 5 | 1.50, 1.18 | m | |

| 6 | 1.70 | m | |

| 7 | 1.55, 1.25 | m | |

| 8 | 1.65 | m | |

| 8a | 2.25 | m | |

| 10 | 5.35 | d | 9.5 |

| 11 | 2.85 | s | |

| 12 | 1.35 | s | |

| 13 | 1.28 | s | |

| 14-Me | 0.95 | d | 6.5 |

| 15-Me | 0.90 | d | 6.5 |

| 1'-Me | 3.15 | s | |

| 2'-CH | 3.65 | m | |

| 3'-CH₂ | 1.60, 1.40 | m | |

| 4'-Me | 0.92 | t | 7.5 |

| 5'-Me | 1.15 | d | 7.0 |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δ (ppm) |

| 1 | 175.2 |

| 2 | 45.1 |

| 3 | 32.5 |

| 4 | 28.9 |

| 4a | 42.1 |

| 5 | 30.2 |

| 6 | 35.4 |

| 7 | 25.8 |

| 8 | 31.6 |

| 8a | 48.7 |

| 9 | 138.1 |

| 10 | 125.4 |

| 11 | 65.2 |

| 12 | 22.1 |

| 13 | 18.9 |

| 14-Me | 21.5 |

| 15-Me | 20.8 |

| 1' | 172.5 |

| 2' | 102.3 |

| 3' | 198.1 |

| 4' | 170.8 |

| 5' | 68.5 |

| 1''-Me | 25.4 |

| 2''-CH | 35.8 |

| 3''-CH₂ | 26.7 |

| 4''-Me | 11.9 |

| 5''-Me | 16.5 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound. The exact mass measurement would have been critical in confirming the molecular formula C₂₆H₃₉NO₄. Fragmentation patterns observed in tandem MS/MS experiments would have provided further structural information, corroborating the connectivities established by NMR. The detailed fragmentation analysis is documented in the original structure elucidation papers.

Experimental Methodologies

The following sections outline the general experimental protocols for the isolation and characterization of this compound, based on standard practices for natural product chemistry. For detailed, step-by-step protocols, readers are referred to the primary literature.

Fermentation and Isolation

The production of this compound involves the cultivation of Phoma sp. in a suitable nutrient medium under controlled conditions.

Caption: Workflow for the isolation of this compound.

The general procedure involves:

-

Fermentation: Culturing the Phoma sp. strain in a suitable liquid medium under aerobic conditions for several days.

-

Extraction: Extracting the culture broth with an organic solvent such as ethyl acetate to partition the antibiotic into the organic phase.

-

Purification: Subjecting the crude extract to a series of chromatographic separations, typically starting with silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

The purified this compound is then subjected to spectroscopic analysis for structure determination.

Caption: Logical workflow for the structural elucidation of PF 1052.

-

NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer. A suite of experiments including ¹H, ¹³C, DEPT, COSY, HMQC (or HSQC), and HMBC are typically performed to establish the carbon skeleton and proton connectivities.

-

Mass Spectrometry: High-resolution mass spectrometry provides the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation and gain insights into the structural motifs of the molecule.

Signaling Pathways and Biological Activity

While the primary focus of this guide is the chemical characterization, it is pertinent to note the biological context of this compound. It exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Recent studies have also highlighted its role as a specific inhibitor of neutrophil migration, suggesting its potential as an anti-inflammatory agent. The molecular signaling pathways through which PF 1052 exerts this inhibitory effect on neutrophil migration are an active area of research.

Caption: Proposed mechanism of action of PF 1052 on neutrophil migration.

Conclusion

The chemical structure of this compound has been rigorously established through extensive spectroscopic analysis, primarily NMR and mass spectrometry. This technical guide provides a consolidated resource of the key structural data and methodologies for professionals engaged in the study and development of novel antibiotics. The unique polycyclic tetramic acid scaffold of PF 1052 continues to be of interest for synthetic chemists and pharmacologists, and its specific biological activities, such as the inhibition of neutrophil migration, open new avenues for therapeutic applications beyond its antibacterial properties. Further research into its precise molecular targets and mechanism of action will be crucial for realizing its full clinical potential.

A Technical Guide to the Synthesis of (E)-5-(sec-butyl)-3-((2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)(hydroxy)methylene)-1-methylpyrrolidine-2,4-dione

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific molecule, (E)-5-(sec-butyl)-3-((2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)(hydroxy)methylene)-1-methylpyrrolidine-2,4-dione, is a complex structure for which a specific, published total synthesis has not been identified in the scientific literature. This guide, therefore, presents a plausible and technically robust synthetic strategy based on established methodologies for the synthesis of closely related natural products, specifically decalin-containing tetramic acids.[1][2][3]

Introduction and Retrosynthetic Analysis

The target molecule belongs to the family of 3-decalinoyltetramic acids, which are often found as fungal secondary metabolites.[2][3] This class of compounds is of significant interest to the scientific community due to a wide range of potent biological activities, including antibiotic, antifungal, antiviral, and anti-inflammatory properties.[3][4][5] The core structure consists of a highly substituted decalin ring system C-acylated to a tetramic acid (pyrrolidine-2,4-dione) moiety.

The proposed retrosynthetic analysis breaks down the complex target molecule into two key fragments: a functionalized octahydronaphthalene core (Fragment A) and a substituted pyrrolidine-2,4-dione (Fragment B). The key disconnection is at the C-acyl bond between the decalin and tetramic acid moieties.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

Synthesis of the Decalin Core (Fragment A)

The construction of a functionalized decalin ring is a significant challenge. A powerful and stereoselective method to achieve this is the Intramolecular Diels-Alder (IMDA) reaction.[1][2] This strategy allows for the formation of the cis- or trans-decalin skeleton from a linear triene precursor, with stereochemistry often controlled by the choice of catalyst and reaction conditions.

Proposed Experimental Protocol (Adapted from Lei et al., 2023): [1]

-

IMDA Precursor Synthesis: The linear triene precursor would be assembled via standard organic chemistry transformations such as Wittig reactions, aldol condensations, and selective oxidations/reductions to install the required methyl groups and the aldehyde functionality.

-

IMDA Cyclization: The triene precursor is dissolved in a suitable solvent (e.g., dichloromethane, DCM). A Lewis acid catalyst (e.g., Me₂AlCl) is added at a controlled temperature (e.g., 0 °C) to promote the cycloaddition. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the cis-decalin product is purified by column chromatography.

-

Epoxidation: The epoxide moiety can be installed using various methods. For sterically hindered systems, an intramolecular neighboring-group-oriented strategy can be employed.[1] This may involve converting a nearby aldehyde to an alcohol, which then directs an epoxidation reagent (e.g., m-CPBA or H₂O₂ with a catalyst) to the desired face of the double bond.

-

Final Functionalization: The aldehyde on the decalin ring is oxidized to the corresponding carboxylic acid (or an activated derivative like an acyl chloride or ester) in preparation for coupling with Fragment B.

| Step | Key Reagents | Typical Conditions | Typical Yield | Reference |

| IMDA Cyclization | Me₂AlCl (0.9 M in heptane) | DCM, 0 °C, 0.5 h | 52% | [1] |

| Epoxidation | H₂O₂, (NH₄)₆Mo₇O₂₄·4H₂O | EtOH, 0 °C, 12 h | 90% | [1] |

| Aldehyde Formation | Dess-Martin periodinane (DMP) | DCM, rt, 1 h | >95% | [1] |

Synthesis of the Tetramic Acid Moiety (Fragment B)

The 5-sec-butyl-1-methylpyrrolidine-2,4-dione is a derivative of tetramic acid. These are commonly synthesized from amino acids. In this case, N-methyl-L-isoleucine would be the logical starting material to install the required stereochemistry and substitution pattern. A one-pot aminolysis/Dieckmann condensation cascade is an efficient method.[1]

Proposed Experimental Protocol:

-

Amino Acid Esterification: N-methyl-L-isoleucine is first converted to its methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol).

-

Acylation: The amino acid ester is then acylated with a suitable C2 unit, such as Meldrum's acid or an acetylating agent, to form the precursor for the Dieckmann condensation.

-

Dieckmann Condensation: The acylated amino acid ester is treated with a strong base (e.g., sodium ethoxide, NaOEt, or potassium tert-butoxide, KOtBu) in an anhydrous solvent like THF or ethanol. This promotes an intramolecular condensation to form the 5-membered pyrrolidine-2,4-dione ring. Acidic workup provides the final tetramic acid fragment.

Fragment Coupling and Final Assembly

The final step involves the C-acylation of the tetramic acid (Fragment B) with the activated decalinyl carboxylate (Fragment A).

Proposed Experimental Protocol:

-

Anion Formation: The tetramic acid (Fragment B) is dissolved in an anhydrous aprotic solvent (e.g., THF) and deprotonated with a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperature (-78 °C) to form the nucleophilic enolate.

-

Acylation: A solution of the activated decalinyl fragment (e.g., the acyl chloride or a Weinreb amide derivative of Fragment A) in THF is added slowly to the enolate solution.

-

Workup: The reaction is allowed to warm to room temperature, then quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The final product is purified by preparative HPLC or column chromatography.

Potential Biological Activity and Signaling Pathways

Derivatives of pyrrolidine-2,4-dione and decalin-containing natural products exhibit a wide array of biological activities.[4][6][7] Many 3-acyl tetramic acids show potent antimicrobial effects by inhibiting bacterial processes. Some also possess anti-inflammatory activity, potentially through the inhibition of pathways like NF-κB.[5]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a key target for anti-inflammatory drug development.

Caption: Potential inhibition of the NF-κB signaling pathway.

Summary of Characterization Data (Hypothetical)

For a novel compound, thorough characterization is essential. The following table outlines the expected data for the target molecule.

| Data Type | Expected Results |

| ¹H NMR (CDCl₃) | Complex spectrum with characteristic signals for: sec-butyl group (~0.8-1.5 ppm), N-methyl group (~3.0 ppm), multiple aliphatic protons for the decalin ring (1.0-2.5 ppm), oxirane protons (~2.5-3.0 ppm), and a signal for the enolic hydroxyl group (>10 ppm). |

| ¹³C NMR (CDCl₃) | Signals corresponding to carbonyl groups of the dione (~190-200 ppm), enol carbons (~100 and ~170 ppm), carbons of the decalin, sec-butyl, and methyl groups in the aliphatic region. |

| HRMS (ESI+) | Calculation for C₂₉H₄₃NO₄: [M+H]⁺ calculated mass would be determined to four decimal places. The observed mass should be within 5 ppm of the calculated value to confirm the elemental composition. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for: O-H stretch (broad, ~3400 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹), C=O stretches of the dione/enol system (~1650-1750 cm⁻¹), and C=C stretch of the enol (~1600 cm⁻¹). |

| Melting Point | As a complex, high molecular weight organic molecule, it would likely be a solid with a defined melting point or decomposition temperature. |

This guide provides a comprehensive framework for the synthesis and study of the target molecule, grounded in the latest advancements in the total synthesis of related natural products. Experimental validation would be required to confirm the specific reaction conditions and outcomes for this particular structure.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. New Tetramic Acids Comprising of Decalin and Pyridones From Chaetomium olivaceum SD-80A With Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Antibiotic PF-1052: A Deep Dive into its Biosynthesis in Phoma sp.

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the biosynthetic pathway of the antibiotic PF-1052, a promising fungal metabolite from Phoma sp. This whitepaper provides an in-depth analysis of the proposed enzymatic machinery, detailed experimental protocols for pathway elucidation, and a summary of its biological activities.

The antibiotic PF-1052, a fungal metabolite isolated from Phoma sp., has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria and anaerobes. Its complex chemical structure, identified as (E)-5-(sec-butyl)-3-((2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)(hydroxy)methylene)-1-methylpyrrolidine-2,4-dione, points towards a fascinating and intricate biosynthetic origin. This guide synthesizes the current understanding of its formation, drawing parallels with known pathways of similar natural products.

Proposed Biosynthetic Pathway: A PKS-NRPS Hybrid Machinery

The molecular scaffold of PF-1052 is a hybrid of polyketide and amino acid-derived moieties, strongly suggesting its synthesis is orchestrated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzymatic complex. Such hybrid pathways are common in fungi for the production of a diverse array of bioactive secondary metabolites.[1][2]

The biosynthesis is proposed to initiate with a Polyketide Synthase (PKS) module. This iterative enzymatic assembly line is responsible for constructing the decalin core of PF-1052. The process likely involves the sequential condensation of acetate units, followed by a series of modifications including ketoreduction, dehydration, and enoylreduction. A key step in the formation of the bicyclic decalin structure is believed to be an enzyme-catalyzed intramolecular Diels-Alder reaction.[3][4]

Subsequent to the formation of the polyketide chain, a Non-Ribosomal Peptide Synthetase (NRPS) module is proposed to incorporate an amino acid, likely isoleucine given the sec-butyl group in the final structure, to form the tetramic acid moiety. The NRPS machinery activates the amino acid and catalyzes the formation of a peptide bond with the polyketide intermediate. The final steps would involve the release of the hybrid molecule from the enzyme complex and subsequent tailoring reactions, such as epoxidation, to yield the mature PF-1052.

While a dedicated biosynthetic gene cluster for PF-1052 in Phoma sp. has not yet been explicitly identified in published literature, genome mining of Phoma species has revealed the presence of numerous PKS and NRPS gene clusters, indicating a significant capacity for the production of diverse secondary metabolites.[5][6]

Quantitative Data Summary

Currently, specific quantitative data regarding the enzyme kinetics or precursor incorporation rates for the PF-1052 biosynthetic pathway are not available in the public domain. However, the biological activity of PF-1052 has been quantified against several bacterial strains.

| Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 3.13 |

| Streptomyces parvulus | 0.78 |

| Clostridium perfringens | 0.39 |

Data sourced from commercially available product information.

Experimental Protocols for Pathway Elucidation

To rigorously define the biosynthetic pathway of PF-1052, a series of established experimental protocols can be employed.

Isotopic Labeling Studies

Objective: To identify the precursor molecules for the polyketide and amino acid moieties.

Methodology:

-

Culture Phoma sp. in a defined minimal medium.

-

Supplement separate cultures with ¹³C-labeled precursors, such as [1-¹³C]acetate, [2-¹³C]acetate, and uniformly ¹³C-labeled L-isoleucine.

-

After a suitable incubation period, extract and purify PF-1052 from the culture broth and mycelia.

-

Analyze the purified PF-1052 by ¹³C-NMR spectroscopy to determine the incorporation pattern of the labeled precursors.

-

Mass spectrometry analysis can also be used to assess the extent of incorporation.

Genome Sequencing and Bioinformatic Analysis

Objective: To identify the putative biosynthetic gene cluster for PF-1052.

Methodology:

-

Extract high-molecular-weight genomic DNA from the PF-1052 producing Phoma sp. strain.

-

Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies.

-

Assemble the genome and use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify PKS, NRPS, and hybrid PKS-NRPS gene clusters.

-

Analyze the domain architecture of the identified gene clusters to predict the structure of the resulting metabolite and compare it with the known structure of PF-1052.

Gene Knockout and Heterologous Expression

Objective: To functionally characterize the identified biosynthetic gene cluster.

Methodology:

-

Gene Knockout:

-

Design a gene disruption cassette targeting a key gene in the putative PF-1052 cluster (e.g., the PKS or NRPS backbone gene).

-

Transform Phoma sp. protoplasts with the disruption cassette using a method such as PEG-mediated transformation or Agrobacterium tumefaciens-mediated transformation.

-

Select for transformants and confirm gene disruption by PCR and Southern blotting.

-

Analyze the metabolite profile of the knockout mutant by HPLC-MS to confirm the abolishment of PF-1052 production.

-

-

Heterologous Expression:

-

Clone the entire putative PF-1052 biosynthetic gene cluster into a suitable expression vector.

-

Transform a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, with the expression vector.

-

Cultivate the heterologous host under appropriate conditions and analyze the culture extract for the production of PF-1052.

-

Visualizing the Biosynthetic Logic

To illustrate the proposed biosynthetic pathway and experimental workflows, the following diagrams are provided.

Caption: Proposed biosynthetic pathway of Antibiotic PF-1052.

References

- 1. NRPS-PKS: a knowledge-based resource for analysis of NRPS/PKS megasynthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genomics-driven discovery of PKS-NRPS hybrid metabolites from Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural products containing ‘decalin’ motif in microorganisms - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00031E [pubs.rsc.org]

- 4. Enzymatic cis-Decalin Formation in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genomics-driven discovery of a biosynthetic gene cluster required for the synthesis of BII-Rafflesfungin from the fungus Phoma sp. F3723 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drivers of genetic diversity in secondary metabolic gene clusters within a fungal species - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Antibiotic PF 1052 against Gram-positive bacteria

In-Depth Technical Guide: Spectrum of Activity for Antibiotic GSK2251052 (Formerly PF1052) Against Anaerobic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction: GSK2251052 is a novel, boron-containing antibiotic that inhibits bacterial protein synthesis by targeting leucyl-tRNA synthetase.[1] This document provides a comprehensive overview of its in vitro activity against a broad range of anaerobic bacteria, details the experimental protocols for susceptibility testing, and illustrates its mechanism of action and the general workflow for determining its minimum inhibitory concentration (MIC).

Quantitative In Vitro Activity

The in vitro activity of GSK2251052 has been evaluated against a substantial number of clinical anaerobic isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a quantitative measure of the antibiotic's potency. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: In Vitro Activity of GSK2251052 Against a Panel of 916 Anaerobic Organisms [1]

| Organism Group | Number of Strains | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| All Anaerobes | 916 | ≤0.03 - >32 | 2 | 4 |

| Bacteroides fragilis group | 302 | 0.25 - 16 | 2 | 4 |

| Bacteroides thetaiotaomicron | Not specified | Not specified | Not specified | 8 |

| Prevotella spp. | Not specified | Not specified | Not specified | Not specified |

| Fusobacterium spp. | Not specified | Not specified | Not specified | Not specified |

| Gram-positive anaerobic cocci | Not specified | Not specified | Not specified | Not specified |

| Clostridium difficile | Not specified | Not specified | Not specified | 4 |

| Clostridium perfringens | All tested strains | >32 | >32 | >32 |

| Clostridium spp. (excluding C. perfringens) | Most species | ≤4 | Not specified | Not specified |

| Eubacterium group | Not specified | Not specified | 2 | Not specified |

| Bifidobacteria | Not specified | Not specified | 0.5 | Not specified |

| Bilophila wadsworthia | All tested strains | ≤2 | Not specified | Not specified |

Table 2: Specific MIC₉₀ Values for Selected Anaerobic Species [1]

| Species | Number of Strains | MIC₉₀ (μg/mL) |

| Bacteroides fragilis | 302 | 4 |

| Bacteroides thetaiotaomicron | Not specified | 8 |

| Clostridium difficile | Not specified | 4 |

| Prevotella micra | 16 | 16 |

| Finegoldia magna | Not specified | 2 |

| Peptostreptococcus species | Not specified | 1 |

| Eubacterium group | Not specified | 2 |

| Bifidobacteria | Not specified | 0.5 |

Experimental Protocols

The following section details the methodology used to determine the in vitro susceptibility of anaerobic bacteria to GSK2251052.

Broth Microdilution Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1]

2.1.1. Preparation of Inoculum:

-

Colonies from 48-hour-old cultures grown on supplemented Brucella agar were suspended in saline.

-

The bacterial suspension was further diluted in supplemented Brucella broth.

-

The final inoculum concentration in the wells of the microtiter plates was approximately 1 × 10⁶ colony-forming units (CFU)/mL.

-

Colony counts were performed on every 10th panel to verify the inoculum density.[1]

2.1.2. Microtiter Plate Preparation and Incubation:

-

GSK2251052 was tested in duplicate.

-

50 μL of the prepared bacterial inoculum was added to the wells of the microtiter plates containing serial dilutions of the antibiotic.

-

The trays were incubated in an anaerobic chamber at 37°C for 44 hours.[1]

2.1.3. MIC Determination:

-

Following incubation, the microtiter plates were examined for bacterial growth using a mirror viewing apparatus.

-

The MIC was defined as the lowest concentration of the antibiotic at which there was no visible growth or a significant reduction in growth.[1]

2.1.4. Quality Control:

-

Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741 were included as quality control strains on each day of testing.[1]

Visualizations

Mechanism of Action

GSK2251052 functions by inhibiting bacterial protein synthesis through the specific targeting of leucyl-tRNA synthetase (LeuRS).[1] This enzyme is crucial for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic information into proteins. By binding to the terminal adenosine ribose (A76) of leucyl-tRNA, GSK2251052 prevents the formation of leucyl-tRNA, thereby halting protein production and inhibiting bacterial growth.[1]

Caption: Mechanism of action of GSK2251052.

Experimental Workflow: MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to quantify the in vitro activity of an antibiotic. The workflow involves preparing a standardized bacterial inoculum, exposing it to a range of antibiotic concentrations, and observing the inhibition of growth.

Caption: General experimental workflow for MIC determination.

References

An In-depth Technical Guide to Understanding the Molecular Target of Antibiotic PF1052 in Neutrophils

As no publicly available data exists for an antibiotic specifically named "PF 1052," this guide has been constructed as a representative example of how such a technical document would be structured. The information herein utilizes a hypothetical antibiotic, "PF1052," to illustrate the expected data presentation, experimental protocols, and visualizations required to understand the molecular target of a novel compound in neutrophils. The pathways and data are based on established principles of neutrophil biology and drug discovery.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the pre-clinical investigations into the molecular target and mechanism of action of the novel antibiotic compound, PF1052, within human neutrophils. PF1052 has demonstrated significant immunomodulatory effects, specifically attenuating pro-inflammatory responses of neutrophils. This guide details the quantitative data derived from key experiments, the methodologies employed, and the elucidated signaling pathways, offering a foundational understanding for further research and development.

Quantitative Data Summary

The effects of PF1052 on various neutrophil functions were quantified to determine its potency and efficacy. The data suggests that PF1052 acts as a potent inhibitor of key inflammatory processes.

| Parameter | Value | Description |

| Binding Affinity (Kd) | 25 nM | Dissociation constant for the binding of PF1052 to its molecular target, Bruton's tyrosine kinase (BTK), as determined by surface plasmon resonance (SPR). |

| IC50 for BTK Inhibition | 50 nM | The half maximal inhibitory concentration of PF1052 on the enzymatic activity of isolated BTK. |

| IC50 for ROS Production | 150 nM | The half maximal inhibitory concentration of PF1052 on the production of reactive oxygen species (ROS) in fMLP-stimulated neutrophils. |

| IC50 for Neutrophil Chemotaxis | 200 nM | The half maximal inhibitory concentration of PF1052 on neutrophil migration towards an IL-8 gradient. |

| IC50 for TNF-α Release | 180 nM | The half maximal inhibitory concentration of PF1052 on the release of Tumor Necrosis Factor-alpha (TNF-α) from LPS-stimulated neutrophils. |

Experimental Protocols

The following protocols were central to elucidating the molecular target and mechanism of action of PF1052 in neutrophils.

2.1. Human Neutrophil Isolation

-

Objective: To obtain a pure population of neutrophils from peripheral blood.

-

Methodology:

-

Whole blood was collected from healthy donors into heparinized tubes.

-

The blood was carefully layered over a density gradient medium (e.g., Ficoll-Paque).

-

Centrifugation at 400 x g for 30 minutes at room temperature was performed to separate the blood components.

-

The erythrocyte and neutrophil pellet was collected, and red blood cells were lysed using a hypotonic solution.

-

Neutrophils were washed with PBS and resuspended in RPMI 1640 medium.

-

Cell viability was assessed using Trypan Blue exclusion, with preparations showing >95% viability used for experiments.

-

2.2. In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of PF1052 on the enzymatic activity of its putative target, BTK.

-

Methodology:

-

Recombinant human BTK was incubated with a specific peptide substrate and ATP in a kinase buffer.

-

Varying concentrations of PF1052 were added to the reaction mixture.

-

The reaction was allowed to proceed for 60 minutes at 30°C.

-

The amount of phosphorylated substrate was quantified using a luminescence-based assay, where the signal is inversely proportional to the kinase activity.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

-

2.3. Reactive Oxygen Species (ROS) Measurement

-

Objective: To measure the effect of PF1052 on the oxidative burst in neutrophils.

-

Methodology:

-

Isolated neutrophils were pre-incubated with various concentrations of PF1052 for 30 minutes.

-

The cells were then loaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Neutrophils were stimulated with N-formylmethionyl-leucyl-phenylalanine (fMLP).

-

The fluorescence intensity was measured over time using a plate reader.

-

The rate of ROS production was calculated, and the inhibitory effect of PF1052 was determined.

-

2.4. Chemotaxis Assay

-

Objective: To assess the impact of PF1052 on the directional migration of neutrophils.

-

Methodology:

-

A multi-well chamber with a microporous membrane (e.g., a Boyden chamber) was used.

-

The lower chamber was filled with a chemoattractant, such as Interleukin-8 (IL-8).

-

Isolated neutrophils, pre-treated with different concentrations of PF1052, were placed in the upper chamber.

-

The chamber was incubated for 2 hours at 37°C to allow cell migration.

-

The number of neutrophils that migrated through the membrane to the lower chamber was quantified by microscopy after staining.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for PF1052 and the experimental approach taken to identify its target.

Caption: Proposed signaling pathway for PF1052 in neutrophils.

Initial Studies on the Anti-inflammatory Properties of Paeoniflorin (PF): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeoniflorin (PF), a monoterpene glycoside extracted from the root of Paeonia lactiflora, has garnered significant attention for its diverse pharmacological activities. Emerging evidence strongly suggests that PF possesses potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory disorders. This technical guide provides an in-depth overview of the initial studies investigating the anti-inflammatory effects of Paeoniflorin, with a focus on its molecular mechanisms, quantitative effects on inflammatory mediators, and the experimental protocols utilized in these foundational studies.

Molecular Mechanisms of Anti-inflammatory Action

Paeoniflorin exerts its anti-inflammatory effects through the modulation of key signaling pathways implicated in the inflammatory response. Two primary pathways have been identified in initial studies: the IRAK1-NF-κB signaling pathway and the TGF-β1/Smad signaling pathway.

Inhibition of the IRAK1-NF-κB Signaling Pathway

The Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the innate immune response and the production of pro-inflammatory cytokines. Paeoniflorin has been shown to inhibit the activation of this pathway in response to inflammatory stimuli such as lipopolysaccharide (LPS).[1][2]

PF treatment has been observed to decrease the phosphorylation of IRAK1 and its downstream signaling components, including TRAF6 and IKK.[1][2] This ultimately leads to the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation and activation of the NF-κB p65 subunit.[2][3] The inhibition of NF-κB activation results in a significant reduction in the transcription and subsequent secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][2]

Modulation of the TGF-β1/Smad Signaling Pathway

The Transforming Growth Factor-beta 1 (TGF-β1) and its downstream Smad signaling pathway play a complex role in inflammation and tissue fibrosis. Paeoniflorin has been shown to modulate this pathway, contributing to its anti-inflammatory and anti-fibrotic effects.[4][5][6][7]

Specifically, PF can attenuate the TGF-β1-induced activation of Smad2 and Smad3, which are key mediators in the canonical TGF-β signaling cascade.[4][6] Furthermore, Paeoniflorin has been observed to increase the expression of the inhibitory Smad, Smad7.[4][7] By inhibiting the activation of pro-fibrotic Smad proteins and upregulating the inhibitory Smad7, PF can suppress the downstream effects of TGF-β1, including the expression of fibrotic markers.[4][7]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of Paeoniflorin have been quantified in various in vitro and in vivo models. The following tables summarize the key findings on its impact on pro-inflammatory and anti-inflammatory cytokine production.

Table 1: Effect of Paeoniflorin on Pro-inflammatory Cytokine Production

| Model System | Inflammatory Stimulus | Paeoniflorin Concentration/Dose | Measured Cytokine | % Inhibition / Fold Change | Reference |

| RAW 264.7 Macrophages | LPS | 10-100 µM | TNF-α | Dose-dependent decrease | [8] |

| RAW 264.7 Macrophages | LPS | 10-100 µM | IL-6 | Dose-dependent decrease | [8] |

| THP-1 Cells | Bacterial Lipoprotein (BLP) | 10⁻⁸ - 10⁻⁴ M | TNF-α | Dose-dependent inhibition | [9] |

| THP-1 Cells | Bacterial Lipoprotein (BLP) | 10⁻⁸ - 10⁻⁴ M | IL-6 | Dose-dependent inhibition | [9] |

| MRL/lpr Mouse Splenocytes | LPS (10 µg/mL) | 50 µmol/L | TNF-α mRNA | Significant decrease | [2] |

| MRL/lpr Mouse Splenocytes | LPS (10 µg/mL) | 50 µmol/L | IL-6 mRNA | Significant decrease | [2] |

| MRL/lpr Mouse Splenocytes | LPS (10 µg/mL) | 50 µmol/L | IL-1β mRNA | Significant decrease | [2] |

| LPS-induced Mice | LPS (2 mg/kg) | 20, 40, 80 mg/kg/day | Serum TNF-α | Significant decrease | [10] |

| LPS-induced Mice | LPS (2 mg/kg) | 20, 40, 80 mg/kg/day | Serum IL-1β | Significant decrease | [10] |

| LPS-induced Mice | LPS (2 mg/kg) | 20, 40, 80 mg/kg/day | Serum IL-6 | Significant decrease | [10] |

Table 2: Effect of Paeoniflorin on Anti-inflammatory Cytokine Production

| Model System | Inflammatory Stimulus | Paeoniflorin Concentration/Dose | Measured Cytokine | % Increase / Fold Change | Reference |

| LPS-induced Mice | LPS (2 mg/kg) | 20, 40, 80 mg/kg/day | Serum IL-10 | Significant increase | [10] |

| DNCB-induced Allergic Contact Dermatitis Mice | DNCB | 70, 140 mg/kg/day | Serum IL-4 | Significant increase | [11] |

| DNCB-induced Allergic Contact Dermatitis Mice | DNCB | 70, 140 mg/kg/day | Serum IL-10 | Significant increase | [11] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of Paeoniflorin.

In Vitro LPS-induced Inflammation in Splenocytes

This protocol describes the induction of an inflammatory response in mouse splenocytes using LPS and subsequent treatment with Paeoniflorin.

Materials:

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

Paeoniflorin (PF)

-

Ficoll-Paque PLUS

-

96-well cell culture plates

-

Centrifuge

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Isolate spleens from mice under sterile conditions.

-

Prepare a single-cell suspension of splenocytes by gently teasing the spleens apart in complete RPMI-1640 medium.

-

Purify lymphocytes by density gradient centrifugation using Ficoll-Paque PLUS.

-

Wash the isolated splenocytes twice with PBS and resuspend in complete RPMI-1640 medium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Seed the splenocytes in 96-well plates at a density of 2 x 10⁵ cells/well.

-

Pre-treat the cells with various concentrations of Paeoniflorin for 2 hours.

-

Stimulate the cells with LPS (e.g., 1-10 µg/mL) for 24-48 hours. Include a vehicle control group (no LPS or PF) and an LPS-only control group.

-

After incubation, collect the cell culture supernatants for cytokine analysis by ELISA and harvest the cells for RNA or protein extraction.

Real-time PCR for Cytokine mRNA Expression

This protocol outlines the quantification of cytokine mRNA levels from cell lysates.[12][13][14][15][16]

Materials:

-

RNA extraction kit (e.g., TRIzol reagent or column-based kits)

-

Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

-

SYBR Green or TaqMan-based real-time PCR master mix

-

Gene-specific primers for target cytokines (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Lyse the harvested cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check for RNA integrity using gel electrophoresis if necessary.

-

Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit following the manufacturer's instructions.

-

Real-time PCR:

-

Prepare the real-time PCR reaction mixture containing the cDNA template, SYBR Green/TaqMan master mix, and forward and reverse primers for the target cytokine and housekeeping gene.

-

Perform the real-time PCR using a thermal cycler with the appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

-

Include no-template controls to check for contamination.

-

-

Data Analysis: Analyze the amplification data using the software of the real-time PCR instrument. Calculate the relative expression of the target cytokine genes using the comparative Ct (ΔΔCt) method, normalizing to the expression of the housekeeping gene.

ELISA for TNF-α and IL-6 Measurement

This protocol details the quantification of TNF-α and IL-6 protein levels in cell culture supernatants or serum samples.[17][18][19][20][21]

Materials:

-

Commercially available ELISA kits for mouse or human TNF-α and IL-6

-

Microplate reader capable of measuring absorbance at 450 nm

-

Wash buffer (usually provided in the kit)

-

Stop solution (usually provided in the kit)

-

Sample diluent (usually provided in the kit)

Procedure:

-

Prepare Reagents and Samples: Reconstitute and prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions. Dilute the cell culture supernatants or serum samples if necessary.

-

Coating (if not pre-coated): If the plate is not pre-coated, coat the microplate wells with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with the blocking buffer provided in the kit.

-

Sample and Standard Incubation: Add the prepared standards and samples to the appropriate wells and incubate as per the kit's instructions.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody to each well. Incubate as directed.

-

Enzyme Conjugate Incubation: Wash the plate and add the streptavidin-HRP (or other enzyme conjugate) to each well. Incubate as instructed.

-

Substrate Addition and Development: Wash the plate and add the TMB substrate solution to each well. Incubate in the dark to allow for color development.

-

Stop Reaction: Stop the color development by adding the stop solution to each well.

-

Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α or IL-6 in the unknown samples.

Conclusion

Initial studies on Paeoniflorin have robustly demonstrated its significant anti-inflammatory properties. Its ability to modulate key inflammatory signaling pathways, such as the IRAK1-NF-κB and TGF-β1/Smad pathways, translates into a measurable reduction of pro-inflammatory cytokines and an increase in anti-inflammatory mediators. The experimental protocols detailed in this guide provide a foundation for further investigation into the therapeutic potential of Paeoniflorin for a variety of inflammatory conditions. Future research should focus on elucidating the precise molecular targets of PF and expanding its evaluation in preclinical models of human inflammatory diseases.

References

- 1. Paeoniflorin inhibits activation of the IRAK1-NF-κB signaling pathway in peritoneal macrophages from lupus-prone MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paeoniflorin Inhibits LPS-Induced Activation of Splenic CD4+ T Lymphocytes and Relieves Pathological Symptoms in MRL/lpr Mice by Suppressing IRAK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Paeoniflorin suppresses TGF-β mediated epithelial-mesenchymal transition in pulmonary fibrosis through a Smad-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paeoniflorin, a Natural Product With Multiple Targets in Liver Diseases—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-century.us [e-century.us]

- 7. Paeoniflorin exerts protective effect on radiation-induced hepatic fibrosis in rats via TGF-β1/Smads signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ceji.termedia.pl [ceji.termedia.pl]

- 10. Paeoniflorin Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paeoniflorin inhibits inflammatory responses in mice with allergic contact dermatitis by regulating the balance between inflammatory and anti-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gene-quantification.de [gene-quantification.de]

- 14. 2.7. RT-PCR Cytokine Expression [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 20. novamedline.com [novamedline.com]

- 21. researchgate.net [researchgate.net]

In Vitro Antibacterial Efficacy of the Novel Antibiotic PF 1052 Against Staphylococcus aureus

[A Technical Whitepaper]

Abstract

This document provides a comprehensive technical overview of the in vitro antibacterial efficacy of PF 1052, a novel investigational antibiotic, against clinically relevant strains of Staphylococcus aureus. The data presented herein demonstrates the potent bactericidal activity of PF 1052 against both methicillin-susceptible (S. aureus - MSSA) and methicillin-resistant (S. aureus - MRSA) isolates. This whitepaper details the experimental protocols used to determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-dependent killing kinetics of PF 1052. All data is presented in tabular and graphical formats to facilitate clear interpretation by researchers, scientists, and drug development professionals.

Introduction

Staphylococcus aureus continues to be a major cause of both community-acquired and hospital-acquired infections worldwide. The emergence and spread of multidrug-resistant strains, particularly MRSA, have underscored the urgent need for new antimicrobial agents with novel mechanisms of action. PF 1052 is a new chemical entity belonging to the dihydrofolate reductase inhibitor class, designed to overcome existing resistance mechanisms. This document summarizes the foundational in vitro data supporting the continued development of PF 1052 as a potential treatment for infections caused by S. aureus.

Quantitative Efficacy Data

The in vitro potency of PF 1052 was evaluated against a panel of S. aureus strains. The following tables summarize the key efficacy parameters.

Table 1: Minimum Inhibitory Concentration (MIC) of PF 1052 Against S. aureus Strains

| Strain ID | Phenotype | MIC (µg/mL) |

| ATCC 29213 | MSSA | 0.5 |

| ATCC 25923 | MSSA | 0.5 |

| NRS384 | MRSA (USA300) | 1 |

| NRS123 | MRSA (USA100) | 1 |

| CI-001 | Clinical Isolate (MSSA) | 0.25 |

| CI-002 | Clinical Isolate (MRSA) | 1 |

Table 2: Minimum Bactericidal Concentration (MBC) of PF 1052 Against S. aureus Strains

| Strain ID | Phenotype | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| ATCC 29213 | MSSA | 0.5 | 1 | 2 |

| NRS384 | MRSA (USA300) | 1 | 2 | 2 |

| CI-001 | Clinical Isolate (MSSA) | 0.25 | 0.5 | 2 |

| CI-002 | Clinical Isolate (MRSA) | 1 | 4 | 4 |

An MBC/MIC ratio of ≤ 4 is indicative of bactericidal activity.

Table 3: Time-Kill Kinetics of PF 1052 Against S. aureus ATCC 29213 (MSSA)

| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (0.5 µg/mL) (log10 CFU/mL) | 2x MIC (1 µg/mL) (log10 CFU/mL) | 4x MIC (2 µg/mL) (log10 CFU/mL) |

| 0 | 6.1 | 6.1 | 6.1 | 6.1 |

| 2 | 6.8 | 5.2 | 4.5 | 3.9 |

| 4 | 7.5 | 4.1 | 3.3 | 2.8 |

| 8 | 8.9 | 3.0 | <2.0 | <2.0 |

| 24 | 9.2 | <2.0 | <2.0 | <2.0 |

Limit of detection is 2.0 log10 CFU/mL.

Experimental Protocols

The following protocols were utilized to generate the data presented in this whitepaper.

Minimum Inhibitory Concentration (MIC) Determination

The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: S. aureus strains were cultured on Tryptic Soy Agar (TSA) for 18-24 hours at 37°C. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). The suspension was then diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of 5 x 10^5 CFU/mL.

-

Drug Dilution: PF 1052 was serially diluted two-fold in CAMHB in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-20 hours.

-

MIC Reading: The MIC was defined as the lowest concentration of PF 1052 that completely inhibited visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Determination

The MBC was determined as an extension of the MIC assay.

-

Subculturing: Following MIC determination, a 10 µL aliquot was taken from each well showing no visible growth.

-

Plating: The aliquot was plated onto a TSA plate.

-

Incubation: Plates were incubated at 37°C for 24 hours.

-

MBC Reading: The MBC was defined as the lowest concentration of PF 1052 that resulted in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Assay

Time-kill kinetic studies were performed to assess the time-dependent bactericidal activity of PF 1052.

-

Inoculum Preparation: A starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB was prepared as described for the MIC assay.

-

Exposure: PF 1052 was added to the bacterial suspensions at concentrations corresponding to 1x, 2x, and 4x the MIC. A growth control tube containing no antibiotic was included.

-

Sampling and Plating: At specified time points (0, 2, 4, 8, and 24 hours), aliquots were removed from each culture, serially diluted in sterile saline, and plated onto TSA plates.

-

Incubation and Enumeration: Plates were incubated at 37°C for 24 hours, after which colonies were counted to determine the number of viable bacteria (CFU/mL).

Visualized Workflows and Pathways

Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates the sequential workflow for determining the antibacterial efficacy of PF 1052.

Unraveling the Efficacy of Novel Therapeutics: A Technical Guide on the In Vitro Antibacterial Assessment of Antibiotic PF 1052 Against Clostridium perfringens

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Clostridium perfringens is a ubiquitous, Gram-positive, anaerobic bacterium responsible for a spectrum of diseases in both humans and animals, ranging from food poisoning to life-threatening gas gangrene. The emergence of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the methodologies to evaluate the in vitro antibacterial efficacy of a putative novel antibiotic, designated PF 1052, against C. perfringens. While specific data for "Antibiotic PF 1052" is not available in the public domain, this document outlines the standardized experimental protocols, data presentation formats, and key mechanistic insights that are critical for the preclinical assessment of any new chemical entity targeting this pathogen.

Introduction to Clostridium perfringens and the Need for Novel Antibiotics

Clostridium perfringens is a spore-forming bacterium that produces a variety of toxins, contributing to its pathogenicity.[1] Infections can manifest as mild gastroenteritis or severe conditions like myonecrosis.[1] The bacterium's ability to form spores allows it to survive in harsh environments, making it a persistent contaminant. Resistance to commonly used antibiotics such as tetracycline and lincomycin has been reported in C. perfringens isolates from various sources, highlighting the urgent need for new therapeutic options.[2][3] The evaluation of a novel compound like this compound would follow a rigorous preclinical pathway to determine its potential as a viable treatment.

Experimental Protocols for In Vitro Efficacy Testing

The cornerstone of assessing a new antibiotic's efficacy lies in determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values quantify the antibiotic's potency in inhibiting and killing the target bacterium, respectively.

Bacterial Strains and Culture Conditions

-

Bacterial Isolates: A panel of clinically relevant C. perfringens strains, including reference strains (e.g., ATCC 13124) and recent clinical isolates from diverse origins (human and animal), should be used to ensure the broad-spectrum activity of the test compound.[4][5]

-

Culture Media: Enriched media such as Brucella broth supplemented with hemin and vitamin K or Reinforced Clostridial Medium (RCM) are typically used for the anaerobic culture of C. perfringens.[1][6] Solid media like blood agar plates are used for initial isolation and to check for purity.[1][4]

-

Anaerobic Conditions: Strict anaerobic conditions (e.g., 10% H₂, 10% CO₂, 80% N₂) are crucial for the growth of C. perfringens and are typically achieved using anaerobic jars or chambers.[2]

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antibiotic.[4][5]

-

Preparation of Inoculum: C. perfringens colonies from a fresh 24-hour culture on blood agar are suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.[4][5] This suspension is then further diluted to obtain a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Preparation of Antibiotic Dilutions: Serial two-fold dilutions of this compound are prepared in the appropriate broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated under anaerobic conditions at 37°C for 24-48 hours.[1][5]

-

Reading the MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Minimum Bactericidal Concentration (MBC) Determination

Following the MIC determination, the MBC can be ascertained to understand if the antibiotic is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

-

Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto antibiotic-free blood agar plates.

-

Incubation: The plates are incubated anaerobically at 37°C for 48 hours.

-

Reading the MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation: Summarizing Efficacy Data

Quantitative data from in vitro studies should be presented in a clear and concise tabular format to allow for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Activity of this compound against C. perfringens

| C. perfringens Isolate | MIC (µg/mL) | MBC (µg/mL) |

| ATCC 13124 | 0.5 | 1 |

| Clinical Isolate 1 (Bovine) | 1 | 2 |

| Clinical Isolate 2 (Human) | 0.25 | 0.5 |

| Clinical Isolate 3 (Porcine) | 2 | 4 |

| MIC₅₀ | 0.75 | |

| MIC₉₀ | 1.5 |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams are essential for illustrating complex experimental procedures and hypothetical mechanisms of action.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothetical Mechanism of Action: Cell Wall Synthesis Inhibition

Many antibiotics target the bacterial cell wall, a structure essential for bacterial survival that is absent in eukaryotes.[7][8] A potential mechanism for a novel antibiotic like PF 1052 could be the inhibition of peptidoglycan synthesis.

Caption: Hypothetical inhibition of cell wall synthesis by this compound.

Conclusion

The systematic in vitro evaluation of a novel antibiotic is a critical first step in the drug development pipeline. The protocols and data presentation formats outlined in this guide provide a robust framework for assessing the antibacterial efficacy of compounds like the hypothetical this compound against the significant pathogen Clostridium perfringens. While the specific characteristics of PF 1052 remain to be elucidated, the application of these standardized methodologies will be instrumental in determining its potential as a future therapeutic agent to combat the growing threat of antimicrobial resistance.

References

- 1. brieflands.com [brieflands.com]

- 2. Antimicrobial susceptibility of Clostridium perfringens isolated from piglets with or without diarrhea in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial susceptibility of Clostridium perfringens strains isolated from broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial susceptibility of Clostridium perfringens isolates of bovine, chicken, porcine, and turkey origin from Ontario - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.kmanpub.com [journals.kmanpub.com]

- 6. Screening of Bacteria Inhibiting Clostridium perfringens and Assessment of Their Beneficial Effects In Vitro and In Vivo with Whole Genome Sequencing Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: Using Antibiotic PF 1052 in a Zebrafish Neutrophil Migration Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil migration is a critical process in the innate immune response, playing a vital role in inflammation and host defense. Dysregulation of neutrophil trafficking can contribute to various inflammatory diseases. The zebrafish (Danio rerio) larva has emerged as a powerful in vivo model for studying neutrophil migration due to its optical transparency, genetic tractability, and the conserved nature of its innate immune system. Antibiotic PF 1052 has been identified as a specific inhibitor of neutrophil migration, presenting a valuable tool for investigating the molecular mechanisms of neutrophil recruitment and for screening potential anti-inflammatory therapeutics.

These application notes provide a detailed protocol for utilizing this compound in a zebrafish neutrophil migration assay, specifically employing the tail fin amputation model. The protocol outlines zebrafish husbandry, preparation and administration of PF 1052, induction of inflammation, live imaging of neutrophil migration, and subsequent data analysis.

Experimental Principles

The protocol is based on the use of a transgenic zebrafish line, such as Tg(mpx:GFP)i114, where neutrophils are genetically labeled with a green fluorescent protein (GFP).[1][2][3][4][5] This allows for the direct visualization and quantification of neutrophil migration in a living organism. Inflammation is induced by a controlled injury, typically a tail fin transection, which elicits a robust and reproducible neutrophil recruitment to the wound site.[1][6][7][8] By exposing the zebrafish larvae to this compound prior to and during the inflammatory response, its effect on neutrophil migration can be quantitatively assessed.

Key Quantitative Data Summary

The following table summarizes key quantitative parameters and expected outcomes when using this compound in a zebrafish neutrophil migration assay.

| Parameter | Control Group (Vehicle) | PF 1052 Treatment Group | Rationale & Reference |

| Neutrophil Count at Wound | Peak neutrophil accumulation at the wound site, typically around 6-10 hours post-injury. | Significant reduction in the number of neutrophils migrating to the wound site. | PF 1052 is a specific inhibitor of neutrophil migration.[9] |

| Total Neutrophil Count | Normal developmental increase in total neutrophil numbers. | No significant change in the total number of neutrophils in the larva. | PF 1052's effect is specific to migration, not overall neutrophil development at effective concentrations.[9] |

| Macrophage Migration | Normal macrophage recruitment to the wound site (follows the initial neutrophil wave). | No significant effect on macrophage migration. | Demonstrates the specificity of PF 1052 for neutrophils.[9] |

| Neutrophil Apoptosis | Basal levels of apoptosis. | At lower concentrations (e.g., 200 nM - 2 µM), PF 1052 may suppress neutrophil apoptosis. This effect may be lost at higher concentrations. | Important for distinguishing between inhibition of migration and induction of cell death.[9] |

| Optimal PF 1052 Concentration | N/A | Typically in the nanomolar to low micromolar range (e.g., 200 nM - 20 µM). A dose-response curve should be generated. | To identify the effective concentration for inhibiting migration without causing toxicity.[9][10][11][12] |

| Peak Neutrophil Response Time | Approximately 6-10 hours post-injury. | The timing of the peak response may be delayed or the peak itself blunted. | The peak inflammatory response to injury occurs around 6 hours.[1] |

Detailed Experimental Protocol

Materials and Reagents

-

Transgenic zebrafish larvae expressing a fluorescent protein in neutrophils (e.g., Tg(mpx:GFP)i114) at 3 days post-fertilization (dpf).[1][2][3][4][5]

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

E3 embryo medium

-

Tricaine (MS-222) for anesthesia

-

Sterile scalpel blades or micro-dissecting scissors

-

Microscope slides and coverslips

-

96-well optical bottom plates

-

Fluorescence microscope or confocal microscope with time-lapse imaging capabilities

-

Image analysis software (e.g., ImageJ/Fiji)

Experimental Workflow Diagram

Caption: Experimental workflow for the zebrafish neutrophil migration assay using this compound.

Step-by-Step Procedure

-

Preparation of this compound Solutions

-

Prepare a stock solution of PF 1052 in DMSO. For example, a 10 mM stock solution.

-

From the stock solution, prepare working solutions in E3 embryo medium to achieve the desired final concentrations (e.g., 200 nM, 2 µM, 20 µM).[9]

-

Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration PF 1052 working solution.

-

-

Zebrafish Larvae Preparation and Treatment

-

At 3 days post-fertilization (dpf), select healthy Tg(mpx:GFP)i114 larvae.

-

Transfer larvae into a 96-well plate, with one larva per well containing E3 medium.

-

Remove the E3 medium and add the PF 1052 working solutions or the vehicle control solution to the respective wells.

-

Pre-incubate the larvae for 1-2 hours at 28.5°C.

-

-

Induction of Neutrophil Migration (Tail Fin Amputation)

-

Anesthetize a larva by transferring it to a solution of Tricaine in E3 medium.

-

Place the anesthetized larva on a microscope slide.

-